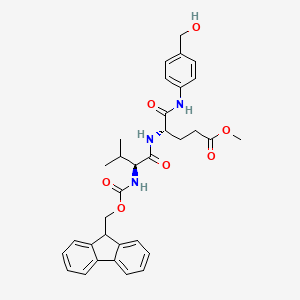
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
The synthesis of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acids and other starting materials.
Protection of Amino Groups: The amino groups are protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Coupling Reactions: The protected amino acids are then coupled using reagents such as isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method.
Deprotection and Purification: The final step involves the removal of the Fmoc group and purification of the compound.
Chemical Reactions Analysis
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups.
Coupling Reactions: As mentioned earlier, coupling reactions are crucial in the synthesis of this compound, often involving reagents like isobutoxycarbonyl chloride.
Scientific Research Applications
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during the synthesis process.
Biological Research: The compound is used in biological research to study protein interactions and functions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino groups during the synthesis process, preventing unwanted reactions. The compound interacts with various molecular targets and pathways involved in peptide synthesis, ensuring the correct formation of peptide bonds.
Comparison with Similar Compounds
(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate can be compared with other similar compounds, such as:
- (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1,4-oxazepane-3-carboxylic acid
- 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
These compounds also contain the Fmoc group and are used in similar applications, but they differ in their specific structures and the types of reactions they undergo.
Properties
Molecular Formula |
C33H37N3O7 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
methyl (4S)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-5-[4-(hydroxymethyl)anilino]-5-oxopentanoate |
InChI |
InChI=1S/C33H37N3O7/c1-20(2)30(36-33(41)43-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27)32(40)35-28(16-17-29(38)42-3)31(39)34-22-14-12-21(18-37)13-15-22/h4-15,20,27-28,30,37H,16-19H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)/t28-,30-/m0/s1 |
InChI Key |
OGSXPGWUTPOZAG-JDXGNMNLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















